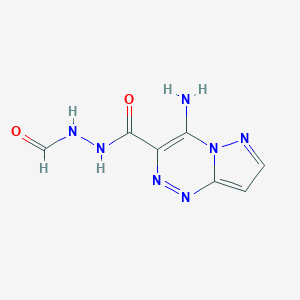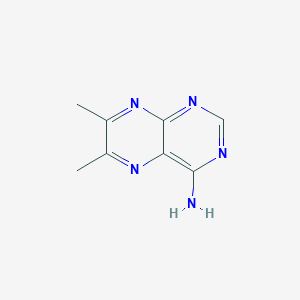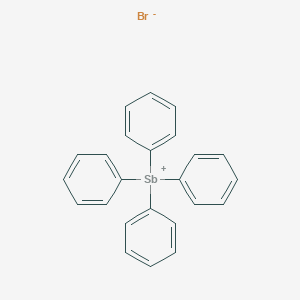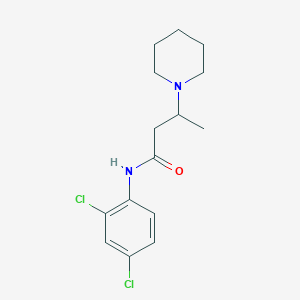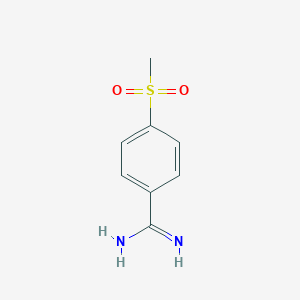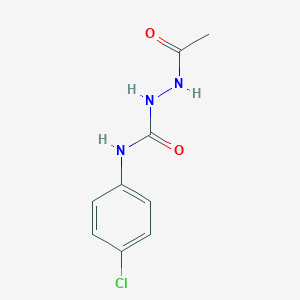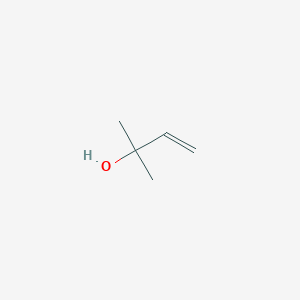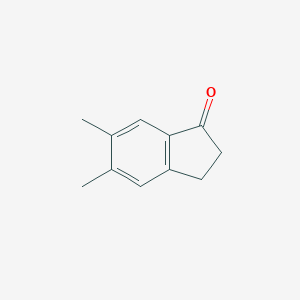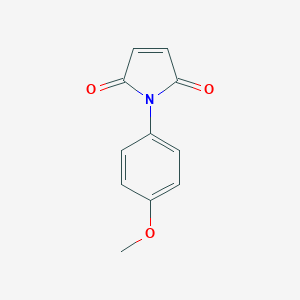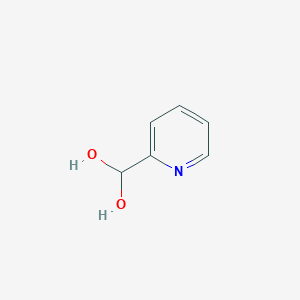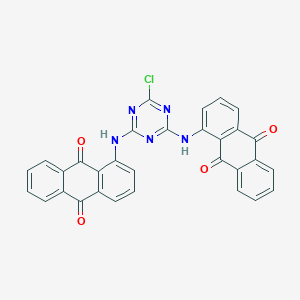
1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone (CTA) is a synthetic molecule that has gained significant attention in scientific research due to its unique chemical properties. CTA is a bisanthraquinone derivative that is widely used in various fields of research, including medicinal chemistry, material science, and environmental science.
科学的研究の応用
1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has various applications in scientific research. In medicinal chemistry, 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has also been shown to inhibit the growth of drug-resistant cancer cells. In material science, 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has been used as a dye to enhance the performance of organic solar cells. In environmental science, 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has been used as a sensitizer for the photocatalytic degradation of organic pollutants.
作用機序
The mechanism of action of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone is still under investigation. However, studies have shown that 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). In addition, 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has been shown to induce autophagy in cancer cells, which is a process that degrades damaged or dysfunctional cellular components.
生化学的および生理学的効果
1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, in cancer cells. In vivo studies have shown that 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone inhibits tumor growth in xenograft mouse models without causing significant toxicity.
実験室実験の利点と制限
One of the main advantages of using 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone in lab experiments is its high potency and selectivity against cancer cells. 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has been shown to be more effective than other anticancer agents, such as doxorubicin and cisplatin, in inhibiting the growth of cancer cells. However, one of the limitations of using 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for the research on 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone. One direction is to explore the use of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Another direction is to investigate the mechanism of action of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone in more detail to identify potential targets for cancer therapy. Moreover, the development of new synthetic methods for 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone could lead to the discovery of more potent and selective derivatives. Finally, the application of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone in other fields of research, such as material science and environmental science, could lead to the development of new technologies with improved performance and sustainability.
Conclusion:
In conclusion, 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone is a synthetic molecule with diverse scientific research applications. The synthesis of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone is a complex process that requires careful control of reaction conditions to obtain a high yield and purity of the final product. 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has shown promising anticancer activity against various cancer cell lines and has various biochemical and physiological effects. However, the use of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone in lab experiments is limited by its low solubility in water. There are several future directions for the research on 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone, including the exploration of its use in combination with other anticancer agents and the investigation of its mechanism of action in more detail.
合成法
The synthesis of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone involves the reaction of 2,6-dichloroanthraquinone with cyanuric chloride and sodium hydroxide. The resulting product is then reacted with 1,2-diaminobenzene to yield 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone. The synthesis of 1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone is a complex process that requires careful control of reaction conditions to obtain a high yield and purity of the final product.
特性
CAS番号 |
17612-57-6 |
|---|---|
製品名 |
1,1'-((6-Chloro-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone |
分子式 |
C31H16ClN5O4 |
分子量 |
557.9 g/mol |
IUPAC名 |
1-[[4-chloro-6-[(9,10-dioxoanthracen-1-yl)amino]-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione |
InChI |
InChI=1S/C31H16ClN5O4/c32-29-35-30(33-21-13-5-11-19-23(21)27(40)17-9-3-1-7-15(17)25(19)38)37-31(36-29)34-22-14-6-12-20-24(22)28(41)18-10-4-2-8-16(18)26(20)39/h1-14H,(H2,33,34,35,36,37) |
InChIキー |
KHPBJIXNYDHOLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=NC(=NC(=N4)Cl)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=NC(=NC(=N4)Cl)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
その他のCAS番号 |
17612-57-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



